molecular formula C22H29FO4 B1672912 Fluorometholone CAS No. 426-13-1

Fluorometholone

Cat. No.: B1672912
CAS No.: 426-13-1
M. Wt: 376.5 g/mol
InChI Key: FAOZLTXFLGPHNG-UJCWEEBASA-N
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Scientific Research Applications

Fluorometholone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Fluorometholone is a synthetic glucocorticoid . Its primary targets are cells in the eye where inflammation is present . It is used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye .

Mode of Action

This compound readily penetrates cells to induce the production of lipocortins, the proteins responsible for modulating the action of prostaglandins and leukotrienes . These are key mediators of the inflammatory response. By inhibiting their action, this compound effectively reduces inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of the inflammatory response to a variety of inciting agents . This includes the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .

Result of Action

The result of this compound’s action is the reduction of inflammation in the eye . By inhibiting the inflammatory response, it helps to relieve symptoms such as redness, swelling, and pain .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and concentration of the buffer in the eye drop solution can affect the drug’s solubility and absorption . Additionally, the presence of other medications can also impact the effectiveness of this compound .

Safety and Hazards

Fluorometholone is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Amneal Pharmaceuticals announced the approval and launch of fluorometholone ophthalmic suspension. The product received 180-day competitive generic therapy (CGT) exclusivity from the U.S. Food and Drug Administration, a status that applies to first-marketed generics of key medicines .

Relevant Papers

  • A study evaluated the efficacy of the isolated use of this compound compared with the combined use of azelastine and this compound for the treatment of severe allergic conjunctival disease (ACD). The study found that while both the isolated use of this compound and combined use of azelastine and this compound are effective in alleviating the signs and symptoms of severe ACD, optimal response can be achieved with adjunctive treatment including azelastine .
  • Another study compared the efficacy and safety of 0.1% bromfenac sodium ophthalmic solution and 0.02% this compound ophthalmic suspension in the inhibition of multiple inflammatory cytokines in the aqueous humour of patients with pseudophakic eyes who had undergone phacoemulsification and intraocular lens implantation .
  • A study compared the efficacy and safety of loteprednol etabonate versus this compound in the treatment of patients after corneal refractive surgery .

Biochemical Analysis

Biochemical Properties

Fluorometholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to glucocorticoid receptors, which are part of the steroid hormone receptor family. This binding leads to the activation or repression of specific genes involved in inflammatory responses. This compound also interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Cellular Effects

This compound affects various types of cells and cellular processes. In immune cells, it suppresses the production of cytokines and chemokines, which are key players in the inflammatory response. This suppression leads to a decrease in the recruitment of immune cells to the site of inflammation. In epithelial cells of the eye, this compound reduces the expression of adhesion molecules, thereby decreasing the infiltration of inflammatory cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors such as NF-κB and AP-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress the transcription of genes involved in inflammatory and immune responses. This compound also inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong anti-inflammatory effects, but its efficacy may decrease with prolonged use due to receptor downregulation and desensitization. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that chronic exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant adverse effects. At high doses, this compound can cause toxic effects, including cataract formation and increased intraocular pressure. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 3A4 (CYP3A4). The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. This compound can also affect metabolic flux by altering the levels of metabolites involved in the inflammatory response, such as prostaglandins and leukotrienes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. This compound tends to accumulate in tissues with high levels of glucocorticoid receptors, such as the eye and liver .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It is directed to these compartments by targeting signals and post-translational modifications. In the cytoplasm, this compound binds to glucocorticoid receptors, and the complex translocates to the nucleus to exert its effects on gene expression. This localization is crucial for its activity and function in modulating inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorometholone is synthesized through a series of chemical reactions starting from a suitable steroid precursorThe key steps include fluorination, hydroxylation, and acetylation reactions under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process involves the use of catalysts and reagents that facilitate the specific chemical transformations required to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Fluorometholone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of this compound .

Comparison with Similar Compounds

  • Prednisolone
  • Dexamethasone
  • Hydrocortisone
  • Betamethasone
  • Triamcinolone

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fluorometholone involves the conversion of a starting material to a key intermediate, which is then further modified to yield the final product.", "Starting Materials": [ "Methanol", "Fluorine gas", "Methylene chloride", "Sodium hydroxide", "Methanol-d4" ], "Reaction": [ "Step 1: Methanol is treated with sodium hydroxide to form sodium methoxide.", "Step 2: Fluorine gas is bubbled through methylene chloride in the presence of sodium methoxide to form fluoroform.", "Step 3: The fluoroform is reacted with methanol-d4 to form deuterated fluoroform.", "Step 4: Deuterated fluoroform is reacted with the key intermediate, 9α-fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione, in the presence of a catalyst to yield Fluorometholone." ] }

There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Their primary target is the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes.

CAS No.

426-13-1

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12?,15-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

FAOZLTXFLGPHNG-UJCWEEBASA-N

Isomeric SMILES

CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O

SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O

Appearance

Solid powder

melting_point

292-303
297 °C

426-13-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1.66e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cortisdin
Efflumidex
Flucon
Flucon, Isopto
Fluor Op
Fluor-Op
Fluoro Ophtal
Fluoro-Ophtal
Fluorometholone
Fluoropos
FML
FML Forte
FML Liquifilm
Isopto Flucon
PMS Fluorometholone
PMS-Fluorometholone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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